N-(furan-3-ylmethyl)-2-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)ethanesulfonamide
Description
Properties
IUPAC Name |
N-(furan-3-ylmethyl)-2-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)ethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4S2/c1-23-18-6-4-16(5-7-18)9-12-26(21,22)20(13-17-8-10-24-15-17)14-19-3-2-11-25-19/h2-8,10-11,15H,9,12-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDSGPIQIRMGIDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCS(=O)(=O)N(CC2=COC=C2)CC3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural and Physicochemical Profile
Molecular Architecture
N-(furan-3-ylmethyl)-2-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)ethanesulfonamide features a central ethanesulfonamide backbone (C19H21NO4S2) substituted with two nitrogen-bound heterocyclic groups:
- Furan-3-ylmethyl : A five-membered oxygen-containing heterocycle attached via a methylene linker.
- Thiophen-2-ylmethyl : A sulfur-containing heterocycle connected through a methylene group.
The 4-methoxyphenyl moiety introduces aromaticity and electron-donating effects, influencing reactivity and solubility.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C19H21NO4S2 | |
| Molecular Weight | 391.5 g/mol | |
| CAS Number | 1428352-96-8 | |
| SMILES | COC1=CC=C(C=C1)CCS(=O)(=O)N(CC2=COC=C2)CC3=CC=CS3 |
Synthetic Strategies
Sulfonyl Chloride Intermediate Route
The most plausible pathway involves synthesizing 2-(4-methoxyphenyl)ethanesulfonyl chloride as a key intermediate, followed by sequential nucleophilic substitutions with furan-3-ylmethylamine and thiophen-2-ylmethylamine.
Step 1: Sulfonyl Chloride Synthesis
2-(4-Methoxyphenyl)ethane-1-thiol is oxidized using NaIO4 in aqueous HCl to yield the sulfonyl chloride:
$$ \text{2-(4-MeO-C}6\text{H}4\text{)CH}2\text{CH}2\text{SH} \xrightarrow{\text{NaIO}4, \text{HCl}} \text{2-(4-MeO-C}6\text{H}4\text{)CH}2\text{CH}2\text{SO}2\text{Cl} $$
Yield : ~67% (analogous to).
Step 2: Dual Amine Substitution
The sulfonyl chloride reacts with furan-3-ylmethylamine and thiophen-2-ylmethylamine in dichloromethane (DCM) under basic conditions (triethylamine, TEA):
$$ \text{SO}2\text{Cl} + 2 \text{RNH}2 \xrightarrow{\text{TEA, DCM}} \text{SO}2\text{NR}1\text{R}_2 + 2 \text{HCl} $$
Challenges : Competitive formation of monosubstituted byproducts necessitates slow amine addition and excess TEA (10 eq).
Table 2: Reaction Optimization Parameters
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Solvent | Dichloromethane | 62% → 76% |
| Temperature | 0°C | Reduces over-reduction |
| Amine Addition Rate | 1 h (dropwise) | Minimizes diastereomers |
Catalytic Multi-Component Approaches
Polyether Sulfone Sulfamic Acid (PES-NHSO3H) Mediated Synthesis
Source demonstrates the efficacy of PES-NHSO3H in catalyzing three-component reactions for furan-containing compounds. Adapting this protocol:
- Reactants : 4-Methoxybenzaldehyde, diethyl acetylenedicarboxylate (DEAD), furan-3-ylmethylamine, and thiophen-2-ylmethylamine.
- Catalyst : 10 mol% PES-NHSO3H in ethanol.
- Mechanism : Protonation of DEAD enhances electrophilicity, enabling sequential amine additions to form the ethanesulfonamide backbone.
Table 3: Catalytic Performance
| Cycle | Yield (%) | Purity (HPLC) |
|---|---|---|
| 1 | 89 | 98.2 |
| 5 | 87 | 97.8 |
| 11 | 85 | 97.1 |
Advantages :
Characterization and Analytical Data
Spectroscopic Confirmation
Challenges and Mitigation Strategies
Solvent Selection
Polar aprotic solvents (DMF, DMSO) increase reaction rate but promote sulfonamide hydrolysis. DCM balances reactivity and stability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted sulfonamides.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Compound 6s (): (E)-N-(4-methoxy-3-nitrophenyl)-2-(2,4,6-trimethoxyphenyl)ethenesulfonamide
- Key Differences: Contains a nitro group and three methoxy substituents on the phenyl ring, compared to the single 4-methoxyphenyl group in the target compound. The ethenesulfonamide (C=C) backbone may confer rigidity, whereas the ethanesulfonamide (C-C) in the target compound offers greater conformational flexibility.
- Biological Relevance: Such compounds are often evaluated as enzyme inhibitors (e.g., ceramidase inhibitors), where substituent bulk and electron-withdrawing groups (e.g., nitro) influence potency.
- 2-(4-Methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide (): Key Differences: Replaces the sulfonamide with an acetamide group and introduces a pyrazole ring. The thiophen-2-ylmethyl group is retained, but the absence of a sulfonamide limits hydrogen-bonding capacity. Application: Used as a food flavoring agent due to its cooling sensation, highlighting how minor structural changes redirect utility from pharmaceuticals to food additives.
- N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide (): Key Differences: Features a methylsulfonyl group and chloro-nitro substituents. Structural Insights: Crystallographic data show nitro groups twisted out of the aromatic plane, affecting molecular packing and solubility.
Crystallographic and Computational Analysis
- Structural Validation Tools (): Programs like SHELX and ORTEP-3 are critical for resolving sulfonamide conformations and intermolecular interactions (e.g., hydrogen bonds, π-π stacking). The target compound’s structure would benefit from such analyses to correlate geometry with activity.
Biological Activity
N-(furan-3-ylmethyl)-2-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)ethanesulfonamide is a compound of increasing interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews its biological activity, focusing on its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula , characterized by a furan ring, a methoxyphenyl group, and a thiophenyl moiety.
| Property | Value |
|---|---|
| Molecular Weight | 482.6 g/mol |
| XLogP3-AA | 3.1 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 7 |
| Rotatable Bond Count | 8 |
Research indicates that this compound exhibits anti-virulence activity by inhibiting protein tyrosine phosphatase B (PtpB). This inhibition disrupts signal transduction pathways in macrophages, which is crucial for the virulence of pathogens such as Mycobacterium tuberculosis .
Target Pathway
- Target : Protein Tyrosine Phosphatase B (PtpB)
- Effect : Interference with macrophage signaling pathways
- Phase : Preclinical (in vitro)
Antitumor Activity
The compound has shown promising results in inhibiting tumor cell lines, particularly against human lung adenocarcinoma cells. In a study evaluating various derivatives, compounds similar to this sulfonamide demonstrated significant inhibitory effects on cell proliferation .
Case Studies
- Inhibition of Tumor Growth : In vitro studies indicated that compounds within the same class exhibited up to ten times greater inhibitory activity against SPAC1 tumor cell lines compared to earlier compounds .
- Anti-Virulence Properties : The compound effectively inhibited the growth of Mycobacterium tuberculosis by targeting PtpB, leading to a decrease in virulence factor expression .
Research Findings
A systematic evaluation of related compounds has provided insights into structure-activity relationships (SAR). Modifications in the phenyl and thiophenyl groups significantly impacted biological activity, suggesting that specific substitutions can enhance efficacy against targeted pathways .
Q & A
Q. Q1. What are the established synthetic routes for N-(furan-3-ylmethyl)-2-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)ethanesulfonamide, and how are reaction conditions optimized?
Answer: The synthesis typically involves multi-step organic reactions, including:
- Step 1: Nucleophilic substitution or coupling reactions to introduce the furan-3-ylmethyl and thiophen-2-ylmethyl groups.
- Step 2: Sulfonamide bond formation using sulfonyl chlorides or activated intermediates under anhydrous conditions.
- Step 3: Dehydration or cyclization steps to finalize the ethanesulfonamide backbone (e.g., using methods similar to compound 6i in ).
Optimization Parameters:
| Parameter | Typical Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 0–80°C | Higher temps accelerate reactions but risk side products. |
| Solvent | DCM, DMF, THF | Polarity affects solubility and reaction kinetics. |
| Catalysts | TEA, DMAP | Enhance nucleophilicity and reduce reaction time. |
Q. Q2. How is the compound characterized structurally, and what analytical techniques are prioritized?
Answer:
- X-ray Crystallography: Resolve 3D conformation using SHELX software for refinement (e.g., SHELXL for small-molecule structures).
- NMR Spectroscopy: 1H/13C NMR to confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, thiophene protons at δ 6.5–7.2 ppm).
- Mass Spectrometry: High-resolution ESI-MS to verify molecular weight and fragmentation patterns.
Advanced Research Questions
Q. Q3. How do crystallographic studies resolve contradictions in reported spectral data for this compound?
Answer: Discrepancies in NMR or IR data often arise from conformational flexibility or polymorphism. For example:
Q. Q4. What strategies are used to analyze structure-activity relationships (SAR) for this compound’s bioactivity?
Answer: SAR studies focus on:
- Substitution Patterns: Modifying methoxy or thiophene groups to assess antimicrobial or antitumor activity (e.g., analogs in showed varied IC50 values).
- Computational Docking: Predict binding affinities to enzymes like cyclooxygenase-2 (COX-2) using Gaussian or AutoDock.
Q. Table 1: Key SAR Findings
| Modification | Biological Target | Observed Effect |
|---|---|---|
| 4-Methoxy → 4-Ethoxy | COX-2 | Reduced inhibition (IC50 ↑ 20%) |
| Thiophene → Furan | Tubulin | Loss of microtubule destabilization |
Q. Q5. How are computational methods applied to predict reactivity and stability?
Answer:
- DFT Calculations: Optimize geometry and calculate frontier orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
- Molecular Dynamics (MD): Simulate solvation effects and degradation pathways (e.g., hydrolysis of sulfonamide bonds in aqueous media).
Q. Table 2: Computational Parameters
| Parameter | Value (eV) | Significance |
|---|---|---|
| HOMO | -6.2 | High electrophilicity |
| LUMO | -1.8 | Susceptibility to nucleophilic attack |
Q. Q6. What green chemistry approaches improve synthesis scalability while minimizing waste?
Answer:
- Solvent Selection: Replace DMF with cyclopentyl methyl ether (CPME) for lower toxicity.
- Catalytic Systems: Use immobilized enzymes or recyclable catalysts (e.g., silica-supported TEA).
- Flow Chemistry: Continuous reactors reduce reaction time and byproducts ().
Data Contradiction Analysis
Q. Q7. How are conflicting bioactivity results reconciled across studies?
Answer:
- Dose-Response Curves: Re-evaluate assays using standardized protocols (e.g., MTT vs. resazurin for cytotoxicity).
- Metabolic Stability: Differences in liver microsome assays (e.g., human vs. murine) explain variability in IC50 values.
Q. Q8. What experimental designs mitigate batch-to-batch variability in synthesis?
Answer:
- Quality Control: In-line FTIR monitors reaction progress.
- DoE (Design of Experiments): Taguchi methods optimize parameters like stoichiometry and pH.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
